molecular formula C28H48O4SSi B569314 (2S)-2-[(1R,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol CAS No. 344798-31-8

(2S)-2-[(1R,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol

Cat. No. B569314
M. Wt: 508.833
InChI Key: VGPRIHGJOIJOMO-SFBLSEPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(1R,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol is a useful research compound. Its molecular formula is C28H48O4SSi and its molecular weight is 508.833. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-[(1R,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-[(1R,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Impact

Synthetic phenolic antioxidants (SPAs), which share some structural features with the compound , such as bulky silyl groups and a focus on oxidative stability, have been extensively studied. These compounds are used in various products to retard oxidative reactions. Studies have found SPAs in different environmental matrices, including indoor dust, air particulates, and water bodies. Toxicity studies suggest that some SPAs may cause hepatic toxicity, endocrine disruptions, or even carcinogenic effects. Future research directions include investigating the environmental behavior of novel SPAs, understanding the toxicity effects of co-exposure, and developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Organic Light-Emitting Diodes (OLEDs)

The development of materials for OLEDs has seen the use of complex organic molecules, including those with specific structural features for improved performance. The review on BODIPY-based materials highlights the significance of structural design in organic semiconductors for OLED applications. This research area focuses on synthesizing materials with specific electronic properties, which might include the manipulation of complex structures similar to the compound (Squeo & Pasini, 2020).

Amyloid Imaging in Alzheimer's Disease

The study of amyloid imaging ligands, which are used to measure amyloid in vivo in the brain of patients with Alzheimer's disease, involves the design and synthesis of complex molecules that can specifically bind to amyloid plaques. This research area may benefit from the synthesis of complex molecules with specific binding capabilities, similar to the compound (Nordberg, 2007).

Catalytic Kinetic Resolution

The field of catalytic non-enzymatic kinetic resolution involves the use of complex catalysts to achieve high selectivity in chemical reactions. The development of catalysts often requires the synthesis of complex structures that might share features with the compound , highlighting the importance of molecular architecture in catalytic efficiency and selectivity (Pellissier, 2011).

properties

IUPAC Name

(2S)-2-[(1R,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O4SSi/c1-19(17-29)24-12-13-25-20(9-8-14-28(24,25)5)15-26-23-16-22(32-34(6,7)27(2,3)4)11-10-21(23)18-33(26,30)31/h15,19,22,24-26,29H,8-14,16-18H2,1-7H3/b20-15+/t19-,22+,24-,25?,26?,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPRIHGJOIJOMO-SFBLSEPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2C1(CCCC2=CC3C4=C(CCC(C4)O[Si](C)(C)C(C)(C)C)CS3(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)[C@H]1CCC\2[C@@]1(CCC/C2=C\C3C4=C(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)CS3(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(1R,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol

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